molecular formula C17H15NO2 B1327488 4'-Cyano-3-(3-methoxyphenyl)propiophenone CAS No. 238097-11-5

4'-Cyano-3-(3-methoxyphenyl)propiophenone

Cat. No. B1327488
M. Wt: 265.31 g/mol
InChI Key: LYTKRNRHDSKAKT-UHFFFAOYSA-N
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Description

The compound "4'-Cyano-3-(3-methoxyphenyl)propiophenone" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with cyano and methoxyphenyl groups have been synthesized and characterized in various contexts. For instance, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one and the study of copolymers with cyanophenyl groups suggest a broader interest in cyano-substituted phenyl compounds for their potential applications in materials science.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the abnormal product 3-t-butoxy-2-cyano-2-methyl-2',4'-dimethoxypropiophenone was obtained during the isomerization and alkylation process . In another study, copolymers were synthesized using Suzuki coupling of dibromothienyl benzonitrile monomers with a fluorene diboronic acid ester . These methods indicate that the synthesis of cyano-substituted phenyl compounds can be complex and may lead to unexpected products.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the structure of an abnormal product was confirmed in one study , while the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was investigated by X-ray crystallography, revealing intermolecular hydrogen bonds and a chair conformation of the cyclohexane ring .

Chemical Reactions Analysis

The chemical reactions involving cyano and methoxyphenyl groups can lead to a variety of products with different properties. For example, the Knoevenagel reaction was used to synthesize photoluminescent phenylene vinylene oligomers . The reactivity of these groups under different conditions can result in compounds with unique photophysical and electrochemical properties, as seen in the synthesis of novel copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-substituted phenyl compounds have been studied extensively. Photophysical properties such as photoluminescence were observed in synthesized oligomers , while electrochemical properties were characterized in novel copolymers, showing red-shifted emissions and memory effects in polymer LEDs . The crystal structure analysis provided insights into the solid-state conformation and intermolecular interactions of such compounds .

Scientific Research Applications

Lasing Applications

  • Scientific Field: Optoelectronics
  • Summary of Application: This compound has been used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications . The synthesized compounds showed different or improved optoelectronic characteristics .
  • Methods of Application: The compounds were synthesized and their amplified spontaneous emission (ASE) and optically pumped lasing were observed from the single crystals based on their well-shaped crystalline cavity and high group refractive index values .
  • Results: The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation .

Anticancer Research

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition . The structure of the title compound has been established by spectroscopic analysis .
  • Methods of Application: The compound was synthesized and its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied in this study through molecular docking and MD simulation to explore its potency against breast cancer .
  • Results: The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) .

properties

IUPAC Name

4-[3-(3-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-16-4-2-3-13(11-16)7-10-17(19)15-8-5-14(12-18)6-9-15/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTKRNRHDSKAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644216
Record name 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-3-(3-methoxyphenyl)propiophenone

CAS RN

238097-11-5
Record name 4-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238097-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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